Fungal Kinase Selectivity: Pyrazolo[1,5-a]pyridine Scaffold Achieves 23-Fold Yck2/Human CK1α Selectivity vs. 7-Fold for Imidazo[1,2-a]pyridine Bioisosteres
In a 2025 Nature Communications study, pyrazolo[1,5-a]pyridine-based Yck2 inhibitors demonstrated average fungal selectivity of approximately 23-fold compared to human CK1α, whereas their direct imidazo[1,2-a]pyridine bioisosteres achieved only ~7-fold selectivity—a 3.3-fold differential [1]. This scaffold-dependent selectivity was consistently observed across multiple matched molecular pairs, confirming that the pyrazolo[1,5-a]pyridine core provides superior discrimination between fungal and human kinase orthologs.
| Evidence Dimension | Fungal selectivity ratio (Yck2 vs. human CK1α inhibition) |
|---|---|
| Target Compound Data | Average ~23-fold selectivity |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine bioisosteres: average ~7-fold selectivity |
| Quantified Difference | 3.3-fold higher selectivity |
| Conditions | In vitro kinase inhibition assays; Candida albicans Yck2 vs. human CK1α; multiple matched molecular pairs |
Why This Matters
Higher selectivity translates to reduced host toxicity risk in antifungal development programs, enabling higher dosing margins for efficacy studies.
- [1] Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans. Nat Commun. 2025;16:2156. Table 1: Fungal selectivity comparison. View Source
